![molecular formula C19H27ClN2O5 B1262803 L-(R)-valifenalate](/img/structure/B1262803.png)
L-(R)-valifenalate
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説明
L-(R)-valifenalate is a methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate resulting from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)-L-valine with the amino group of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.
科学的研究の応用
Fungicide Residue in Vinification :
- Subheading : Decay of Fungicide Residues during Vinification
- Description : Valifenalate, along with other fungicides, was used to control downy mildew in vines. It was observed that the winemaking process could dissipate fungicide residues significantly, except for valifenalate, which remained in wine at 32% (González-Rodríguez, Cancho-Grande, & Simal-Gándara, 2011).
Analytical Method for Valifenalate Residue Analysis :
- Subheading : Determination of Valifenalate in Various Matrices
- Description : A sensitive and rapid method for analyzing valifenalate residue in grapes, vegetables, and soil was established. This method was used to explore the dissipation rates of valifenalate in these matrices, providing valuable data for safe application of the substance (Li et al., 2018).
Modifying Maximum Residue Levels in Crops :
- Subheading : Modification of MRLs for Valifenalate in Crops
- Description : A study to modify existing maximum residue levels (MRLs) for valifenalate in various crops, including lettuces and tomatoes, was conducted. It concluded that long-term intake of residues from valifenalate is unlikely to present a risk to consumer health (Brancato et al., 2018).
Impact on Wine Aroma Compounds :
- Subheading : Influence of Valifenalate on Wine Aroma
- Description : Research on the impact of valifenalate, among other fungicides, on the aroma compounds of white wines found that these substances could alter the sensory properties of wines, particularly influencing esters, which contribute to floral, fruity, and spicy nuances (González-Álvarez et al., 2012).
特性
製品名 |
L-(R)-valifenalate |
---|---|
分子式 |
C19H27ClN2O5 |
分子量 |
398.9 g/mol |
IUPAC名 |
methyl (3R)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17+/m1/s1 |
InChIキー |
DBXFMOWZRXXBRN-WBVHZDCISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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